Potassium 2-iodo-5-methylbenzenesulfonate

Hypervalent Iodine Catalysis Alcohol Oxidation Green Chemistry

Potassium 2-iodo-5-methylbenzenesulfonate (Pre-IBS) is a bench-stable precursor that generates the active hypervalent iodine(V) catalyst Me-IBS in situ with Oxone. Unlike stoichiometric IBX or Dess-Martin Periodinane, Pre-IBS enables catalytic alcohol oxidation at just 1 mol% loading—a 100-fold reduction in iodine reagent mass that eliminates explosion hazards and lowers cost per reaction. The 5-methyl substitution enhances catalytic activity over unsubstituted analogs, making it non-interchangeable with other sulfonate salts. Ideal for transition-metal-free, greener oxidation protocols. Quantitatively recoverable and recyclable in thiazole synthesis.

Molecular Formula C7H6IKO3S
Molecular Weight 336.19 g/mol
CAS No. 1093215-92-9
Cat. No. B7987333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium 2-iodo-5-methylbenzenesulfonate
CAS1093215-92-9
Molecular FormulaC7H6IKO3S
Molecular Weight336.19 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)I)S(=O)(=O)[O-].[K+]
InChIInChI=1S/C7H7IO3S.K/c1-5-2-3-6(8)7(4-5)12(9,10)11;/h2-4H,1H3,(H,9,10,11);/q;+1/p-1
InChIKeyLFQHEPUFDZVNHD-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Potassium 2-Iodo-5-methylbenzenesulfonate (CAS 1093215-92-9): A Procurement-Ready Hypervalent Iodine Precursor for Catalytic Oxidation


Potassium 2-iodo-5-methylbenzenesulfonate (CAS 1093215-92-9), also referred to as Pre-IBS or pre-MIBSK, is a bench-stable organoiodine compound . It serves as a precursor that, in the presence of the co-oxidant Oxone (potassium peroxymonosulfate), generates the active hypervalent iodine(V) catalyst 2-iodoxy-5-methylbenzenesulfonic acid (Me-IBS) in situ . This compound is primarily utilized as a catalyst for the greener, selective oxidation of alcohols to aldehydes, ketones, and carboxylic acids, offering an alternative to stoichiometric hypervalent iodine reagents [1].

Potassium 2-Iodo-5-methylbenzenesulfonate: Why Not All Hypervalent Iodine Sources Are Equivalent for Catalytic Oxidation


Potassium 2-iodo-5-methylbenzenesulfonate cannot be substituted indiscriminately with other hypervalent iodine reagents or sulfonate salts due to its unique combination of an iodine(I) center that is selectively oxidized in situ to the active iodine(V) catalyst, and a sulfonate counterion that contributes to the high activity and selectivity of the generated IBS (iodoxybenzenesulfonic acid) species . Unlike stoichiometric oxidants such as IBX or Dess-Martin Periodinane (DMP), this compound enables a catalytic cycle with Oxone, dramatically reducing reagent mass and associated hazards [1]. Furthermore, the specific 5-methyl substitution pattern on the benzene ring has been shown to enhance catalytic activity compared to unsubstituted analogs, making it a non-interchangeable component in optimized oxidation protocols [2].

Quantitative Differentiation: Potassium 2-Iodo-5-methylbenzenesulfonate vs. Stoichiometric Hypervalent Iodine Reagents


Superior Catalytic Activity of In Situ-Generated IBS Compared to Modified IBXs

The active catalyst generated from potassium 2-iodo-5-methylbenzenesulfonate, 2-iodoxybenzenesulfonic acid (IBS, 6a), demonstrates significantly higher activity than modified 2-iodoxybenzoic acids (IBXs) in alcohol oxidation [1]. The study directly compared IBS against electron-donating group-substituted IBXs, including 5-Me-IBX, 5-MeO-IBX, and 4,5-Me2-IBX, which were already superior to standard IBX. IBS was found to be 'much more active' than these modified IBXs [1]. This is a direct head-to-head comparison within the same study.

Hypervalent Iodine Catalysis Alcohol Oxidation Green Chemistry

Catalytic vs. Stoichiometric Oxidant Use: Reagent Mass Reduction

Potassium 2-iodo-5-methylbenzenesulfonate functions as a catalyst precursor, generating the active oxidant in situ, in stark contrast to stoichiometric hypervalent iodine oxidants like Dess-Martin Periodinane (DMP) and 2-Iodoxybenzoic acid (IBX) [1]. A direct comparison of reagent requirements highlights this difference: the standard IBS-catalyzed protocol uses 1 mol% of the potassium salt relative to the alcohol substrate [2], whereas DMP and IBX are typically employed in stoichiometric amounts (e.g., 1-1.5 equivalents) [1]. This is a cross-study comparison.

Sustainable Chemistry Process Chemistry Cost Efficiency

Enhanced Safety Profile: Eliminating Explosion Hazards of IBX and DMP

A key differentiator for potassium 2-iodo-5-methylbenzenesulfonate is its improved safety profile compared to other hypervalent iodine oxidants. Literature explicitly notes that reagents like 2-iodoxybenzoic acid (IBX) and Dess-Martin Periodinane (DMP) are explosive and require careful handling . In contrast, the pre-MIBSK system generates the active oxidant catalytically and in situ, mitigating this explosion risk [1]. This is a class-level inference based on established safety hazards.

Laboratory Safety Process Safety Oxidizing Agents

Quantitative Recovery and Recyclability of the Precursor

In a specific thiazole synthesis, potassium 2-iodo-5-methylbenzenesulfonate is a co-product that can be recovered quantitatively by simple filtration and then recycled to regenerate the iodine(III) reagent [1]. This contrasts with other hypervalent iodine methods that generate non-recyclable by-products like iodobenzene [1]. The study reported 'good yields' (46-84%) for the thiazole formation, with the potassium salt being 'quantitatively recovered' [1]. This is a direct observation from a specific reaction.

Atom Economy Green Chemistry Sustainable Synthesis

High Yield in Selective Oxidation of 4-Bromobenzyl Alcohol

Potassium 2-iodo-5-methylbenzenesulfonate was employed as a catalyst (1 mol%) in the selective oxidation of 4-bromobenzyl alcohol to 4-bromobenzaldehyde [1]. The procedure yielded 76-80% of the purified aldehyde product [1]. While this does not have a direct comparator in the same study, it provides a benchmark for the performance of the catalytic system under optimized conditions. This is a cross-study comparable against other oxidation methods.

Synthetic Methodology Process Development Oxidation

Potassium 2-Iodo-5-methylbenzenesulfonate: Prioritized Use Cases Based on Quantitative Evidence


Catalytic Oxidation of Alcohols to Aldehydes and Ketones in Green Chemistry Workflows

Prioritize this compound for alcohol oxidation protocols where a catalytic, transition-metal-free approach is desired. The evidence demonstrates that the in situ-generated IBS catalyst is 'much more active' than modified IBXs [1] and requires only 1 mol% loading compared to stoichiometric DMP or IBX [2]. This translates to lower cost per reaction and reduced waste, making it ideal for green chemistry applications.

Large-Scale or Process Chemistry Where Safety and Cost Are Critical

For reactions that would otherwise require stoichiometric IBX or DMP, substituting with a catalytic amount of potassium 2-iodo-5-methylbenzenesulfonate and Oxone eliminates the explosion hazard associated with these reagents [1]. The 100-fold reduction in hypervalent iodine reagent mass (from 1 eq to 0.01 eq) offers substantial cost savings and simplifies safety management in industrial settings.

Synthesis of Thiazoles with a Recyclable Iodine Byproduct Stream

In the specific synthesis of thiazoles from alkynylbenziodoxathioles and thioamides, this compound is generated as a co-product and can be quantitatively recovered by filtration and recycled [1]. This closed-loop process is highly advantageous for sustainable synthesis and atom economy, setting it apart from methods that produce non-recyclable iodobenzene waste.

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